molecular formula C19H17F3N2O2 B2872676 N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 941979-22-2

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2872676
CAS No.: 941979-22-2
M. Wt: 362.352
InChI Key: RJKUZKUGHBUHTB-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a chemical compound designed for research and development purposes. This benzamide derivative features a 2-oxopiperidin-1-yl group, which may confer conformational flexibility and influence binding affinity to biological targets . The incorporated trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of molecules, thereby optimizing their properties for pharmacological research . Compounds with this specific framework are of significant interest in scientific fields such as medicinal chemistry, where they serve as key building blocks for investigating new therapeutic agents, and in biology for studying effects on cellular processes and pathways . The mechanism of action for this class of compounds typically involves interaction with specific enzymatic or receptor targets, modulating their activity. The presence of the 2-oxopiperidinyl group can be critical for enhancing this binding affinity . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-7-13(8-10-14)18(26)23-15-4-3-5-16(12-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKUZKUGHBUHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidinyl intermediate. The key steps include:

    Formation of the Piperidinyl Intermediate: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling with Phenyl Ring: The piperidinyl intermediate is then coupled with a phenyl ring through a series of reactions, often involving catalysts and specific solvents.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Phthalic-based analogs with trifluoromethyl groups () exhibit lower yields (11–23%), suggesting that complex substituents hinder synthesis efficiency .
Physicochemical Properties

Predicted or reported properties of analogs highlight the impact of substituents:

Compound Molecular Weight (g/mol) Predicted Density (g/cm³) Boiling Point (°C) Reference
Target Compound Not reported Not reported Not reported N/A
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide () 439.47 1.279 494.7
N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide () ~315 (estimated) Not reported Not reported

Key Observations :

  • The 2-oxopiperidin group likely increases molecular weight and polarity compared to non-cyclic substituents (e.g., trifluoromethylphenyl in ) .
  • Piperazine/piperidin derivatives () exhibit higher boiling points (~494°C), suggesting that heterocyclic amines enhance thermal stability .

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, a common feature in bioactive benzamides .
  • The 2-oxopiperidin moiety’s hydrogen-bonding capacity could improve target binding compared to non-polar substituents (e.g., thiophene in ) .

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